6-methoxy-1H-imidazo[4,5-c]pyridine
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Overview
Description
6-methoxy-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that consists of an imidazole ring fused with a pyridine ring and a methoxy group attached at the 6th position. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to purines, which are essential components of nucleic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with methoxyacetaldehyde in the presence of an acid catalyst to form the imidazo[4,5-c]pyridine core . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-hydroxy-1H-imidazo[4,5-c]pyridine.
Reduction: Formation of partially or fully reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of various substituted imidazo[4,5-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-methoxy-1H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a GABA A receptor positive allosteric modulator.
Medicine: Investigated for its potential use as a proton pump inhibitor, aromatase inhibitor, and non-steroidal anti-inflammatory drug.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets:
GABA A Receptor: Acts as a positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA.
Proton Pump Inhibition: Inhibits the H+/K+ ATPase enzyme, reducing gastric acid secretion.
Aromatase Inhibition: Inhibits the enzyme aromatase, reducing the synthesis of estrogen.
Comparison with Similar Compounds
6-methoxy-1H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives:
Imidazo[4,5-b]pyridine: Similar structure but different substitution pattern, leading to different biological activities.
Imidazo[1,5-a]pyridine: Different fusion pattern of the imidazole and pyridine rings, resulting in distinct chemical properties.
Imidazo[1,2-a]pyridine: Another isomer with unique pharmacological properties.
Properties
IUPAC Name |
6-methoxy-3H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-2-5-6(3-8-7)10-4-9-5/h2-4H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCBSGMLZJGPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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